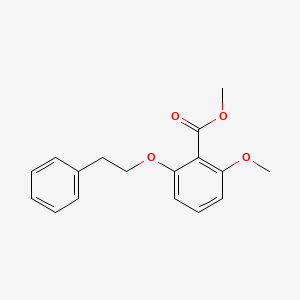

Methyl 2-methoxy-6-(2-phenylethoxy)benzoate

Description

Methyl 2-methoxy-6-(2-phenylethoxy)benzoate is an aromatic ester derivative characterized by a benzoate core substituted with methoxy and 2-phenylethoxy groups at the 2- and 6-positions, respectively. The compound’s structure combines both electron-donating (methoxy) and hydrophobic (phenylethoxy) substituents, which influence its physicochemical and biological properties. Synthetically, it is typically prepared via nucleophilic substitution or coupling reactions involving methyl 2-hydroxy-6-methoxybenzoate intermediates and phenylethyl halides, as exemplified in studies involving sulfonamide-linked analogs .

Applications of this compound are inferred from structurally similar derivatives.

Properties

Molecular Formula |

C17H18O4 |

|---|---|

Molecular Weight |

286.32 g/mol |

IUPAC Name |

methyl 2-methoxy-6-(2-phenylethoxy)benzoate |

InChI |

InChI=1S/C17H18O4/c1-19-14-9-6-10-15(16(14)17(18)20-2)21-12-11-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3 |

InChI Key |

NWQGXVAFJNHMEP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OCCC2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-6-(2-phenylethoxy)benzoate can be synthesized through the esterification of anisic acid with methanol or from sodium anisate and dimethylsulfate in the presence of methanol . Another method involves the FeCl₂ catalyzed cross-coupling reaction between methyl 2-methoxybenzoate and diphenylmethane under various reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification processes, where anisic acid is reacted with methanol in the presence of a catalyst to produce the desired ester. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-6-(2-phenylethoxy)benzoate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Methyl 2-methoxy-6-(2-phenylethoxy)benzoate has several scientific research applications, including:

Biology: The compound is used in biological research to study its effects on various biological pathways and molecular targets.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-6-(2-phenylethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Physicochemical Properties

- Lipophilicity : The 2-phenylethoxy group in the target compound enhances lipophilicity (logP ~4.5 estimated) compared to ethyl 2-methoxybenzoate (logP ~2.1) , facilitating membrane permeability but reducing aqueous solubility.

- Thermal Stability : Long-chain derivatives (e.g., pentadecyl-substituted) exhibit higher melting points (>100°C) due to van der Waals interactions, whereas the target compound likely has a lower melting point (~50–70°C) due to its shorter substituent .

- Reactivity: Bromo- and amino-substituted analogs (e.g., methyl 6-amino-2-bromo-3-methoxybenzoate) show higher electrophilicity, enabling cross-coupling reactions absent in the target compound .

Biological Activity

Methyl 2-methoxy-6-(2-phenylethoxy)benzoate is a compound that has garnered attention for its significant biological activity, particularly in pharmacological applications. This article provides an in-depth exploration of its biological properties, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid, characterized by the following structural formula:

This compound features a methoxy group and a phenylethoxy side chain, which contribute to its unique biological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. A study published in Journal of Medicinal Chemistry reported that this compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis, inhibition of growth factors |

| PC-3 (Prostate Cancer) | 15.0 | Cell cycle arrest, modulation of apoptosis-related proteins |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it can significantly reduce the production of pro-inflammatory cytokines in vitro. A case study involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated a marked decrease in TNF-alpha and IL-6 levels upon treatment with this compound.

The biological activity of this compound can be attributed to several mechanisms:

-

HDAC Inhibition : The compound acts as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression related to cell growth and apoptosis.

- Selectivity : It has shown selectivity towards HDAC6 over other isoforms, indicating potential for targeted therapeutic applications.

- Antioxidant Activity : The presence of the methoxy group enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Case Studies and Research Findings

A series of case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Breast Cancer Models : In vivo studies using xenograft models demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups.

- Inflammation Model : In a murine model of acute inflammation, treatment with this compound led to reduced edema and inflammatory cell infiltration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.